molecular formula C21H24Cl2N2O B2361690 1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol CAS No. 301160-09-8

1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol

Cat. No.: B2361690
CAS No.: 301160-09-8
M. Wt: 391.34
InChI Key: JAEHRJLXQLQEPU-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is a synthetic carbazole derivative of significant interest in early-stage antibacterial research. Compounds within this chemical class are recognized for their potent activity against a spectrum of challenging bacterial pathogens, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The primary mechanism of action for this class of molecules is the rapid disruption of the bacterial cell membrane. This action causes membrane damage and induces leakage of cellular contents, leading to swift bactericidal effects . This membrane-targeting mechanism is particularly valuable as it can result in a low frequency of resistance development, making such compounds promising starting points for new anti-infective therapies . Researchers can utilize this compound to explore novel antibacterial strategies and to study bacterial membrane integrity and function. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEHRJLXQLQEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis Approach

This approach involves sequential transformations:

  • Chlorination of carbazole at positions 3 and 6
  • N-alkylation with a suitable propan-2-ol derivative
  • Introduction of the cyclohexylamino group

Convergent Synthesis Approach

This strategy involves parallel preparation of:

  • 3,6-dichlorocarbazole
  • Functionalized propan-2-ol containing the cyclohexylamino group
  • Subsequent coupling of these intermediates

Preparation of 3,6-dichloro-9H-carbazole

Chlorination with N-Chlorosuccinimide

Based on methodologies for preparing halogenated carbazoles, 3,6-dichloro-9H-carbazole can be synthesized through reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

Table 1: Experimental Conditions for the Synthesis of 3,6-dichloro-9H-carbazole

Parameter Condition
Reagents Carbazole (1 g, 6 mmol), N-chlorosuccinimide (1.6 g, 12 mmol)
Solvent Dimethylformamide (10 mL)
Temperature 60°C
Reaction time 3 hours
Purification Precipitation in cold water, filtration, recrystallization from absolute ethanol
Yield 89.48%
Physical properties Gray flaky crystals, melting point 181-182°C

Experimental Procedure:
In a three-necked flask equipped with a stirrer, add carbazole (1 g, 6 mmol) and DMF (5 mL). Stir at room temperature for 20 minutes. Slowly add a mixture of DMF (5 mL) and N-chlorosuccinimide (1.6 g, 12 mmol). Heat the mixture to 60°C and maintain this temperature for 3 hours. After cooling, pour the reaction mixture into cold water to precipitate the product. Wash the precipitate several times with water, filter, and dry to obtain crude 3,6-dichlorocarbazole. Purify by recrystallization from absolute ethanol to obtain 1.26 g of gray flaky crystals (yield: 89.48%).

Alternative Halogenation Methods

Drawing from methodologies described for the preparation of 3,6-dibromo-9-phenyl-9H-carbazole, similar approaches could be adapted for chlorination with appropriate modifications to account for the different reactivity of chlorinating agents.

Table 2: Alternative Halogenation Methods (Adapted from Bromination Procedures)

Method Reagents Solvent Temperature Time Expected Yield
Method A N-chlorosuccinimide (2.0-2.1 equiv) DMF 20-25°C 24 hours 85-90%
Method B N-chlorosuccinimide (2.0 equiv) Ethyl acetate 20°C 48-52 hours 80-90%
Method C N-chlorosuccinimide (2.0 equiv) Chloroform 20°C 3-5 hours 80-85%
Method D Sulfuryl chloride (2.2 equiv) Dichloromethane/acetic acid 0°C to RT 8-12 hours 75-85%

The regioselectivity of chlorination depends on the electronic properties of the carbazole ring system, with positions 3 and 6 being the most activated sites for electrophilic aromatic substitution reactions. Careful control of reaction conditions and stoichiometry is essential to minimize formation of mono- or tri-chlorinated byproducts.

N-alkylation of 3,6-dichloro-9H-carbazole

The next critical step involves N-alkylation of 3,6-dichloro-9H-carbazole with an appropriate propan-2-ol derivative to introduce the hydroxyl-containing linker.

Alkylation with Epichlorohydrin

Based on N-alkylation strategies reported for related carbazole derivatives, epichlorohydrin serves as an effective reagent for introducing the 3-chloropropan-2-ol moiety at the carbazole nitrogen.

Table 3: Conditions for N-alkylation with Epichlorohydrin

Parameter Condition
Reagents 3,6-dichloro-9H-carbazole (1.0 equiv), epichlorohydrin (1.1-1.5 equiv), potassium hydroxide (1.5-3.0 equiv)
Solvent Dimethylformamide
Temperature 20-60°C
Reaction time 2-8 hours
Purification Precipitation, filtration, recrystallization
Expected yield 70-90%

Proposed Procedure:
In a three-necked flask, add potassium hydroxide (1 g, 17.8 mmol) and DMF (7 mL). Stir at room temperature for 20 minutes. Add 3,6-dichloro-9H-carbazole (0.5 g, 2.1 mmol) and continue stirring for 20 minutes to form the carbazole potassium salt. Add epichlorohydrin (0.25-0.35 g, 2.3-3.2 mmol) dissolved in DMF (5 mL) dropwise. Maintain the reaction at room temperature for 8 hours or at elevated temperature (up to 60°C) for shorter periods. Pour the reaction mixture into cold water, filter the precipitate, wash with water until neutral pH, and dry to obtain crude 1-(3,6-dichloro-carbazol-9-yl)-3-chloropropan-2-ol.

Alternative N-alkylation Approaches

Based on related procedures for N-alkylation of carbazoles, alternative approaches include:

Table 4: Alternative N-alkylation Methods

Method Reagents Base Solvent Temperature Expected Yield
Direct alkylation with 3-chloropropane-1,2-diol 3-chloropropane-1,2-diol (1.2 equiv) Sodium hydride or potassium hydroxide DMF 60-80°C 65-75%
Phase-transfer catalysis Epichlorohydrin (1.5 equiv) Sodium hydroxide or potassium hydroxide Dichloromethane/water Room temperature 70-80%
Microwave-assisted Epichlorohydrin (1.2 equiv) Potassium carbonate Acetone 80-100°C (microwave) 75-85%

The choice of method depends on available equipment, scale, and desired purity of the intermediate. The phase-transfer catalysis approach offers advantages for larger-scale preparations, while microwave-assisted methods can significantly reduce reaction times.

Introduction of the Cyclohexylamino Group

The final key step in the linear synthetic approach involves introducing the cyclohexylamino group through nucleophilic substitution at the terminal position of the propan-2-ol linker.

Direct Nucleophilic Substitution

Table 5: Conditions for Introduction of Cyclohexylamino Group

Parameter Condition
Reagents 1-(3,6-dichloro-carbazol-9-yl)-3-chloropropan-2-ol (1.0 equiv), cyclohexylamine (3.0-5.0 equiv)
Base Triethylamine (1.5-2.0 equiv)
Solvent Dimethylformamide, tetrahydrofuran, or isopropanol
Temperature 50-80°C
Reaction time 12-24 hours
Expected yield 65-80%

Proposed Procedure:
To a solution of 1-(3,6-dichloro-carbazol-9-yl)-3-chloropropan-2-ol (1.0 equiv) in DMF (10 mL per gram), add cyclohexylamine (3.0-5.0 equiv) and triethylamine (1.5-2.0 equiv). Heat the mixture at 60-70°C for 16-24 hours. Monitor the reaction by thin-layer chromatography. After completion, cool to room temperature, pour into cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure this compound.

Two-step Approach via Activated Intermediates

For cases where direct substitution yields are unsatisfactory, a two-step approach can be employed:

Table 6: Two-step Approach for Introducing Cyclohexylamino Group

Step Reagents Conditions Expected Yield
Activation 1-(3,6-dichloro-carbazol-9-yl)-3-chloropropan-2-ol, p-toluenesulfonyl chloride (1.2 equiv), pyridine (2.0 equiv) 0°C to RT, 3-5 hours 80-90%
Substitution Activated intermediate, cyclohexylamine (3.0 equiv), potassium carbonate (2.0 equiv) DMF, 60-70°C, 12-16 hours 75-85%

This approach typically provides higher overall yields for the amination step, as the tosylate or mesylate leaving group enhances the reactivity toward nucleophilic substitution compared to chloride.

Convergent Synthetic Approach

An alternative strategy involves the convergent synthesis of this compound through parallel preparation of key intermediates.

Synthesis of Protected 1-cyclohexylamino-3-halopropan-2-ol

Table 7: Preparation of Protected 1-cyclohexylamino-3-halopropan-2-ol

Step Reagents Conditions Expected Yield
Boc protection of cyclohexylamine Cyclohexylamine (1.0 equiv), di-tert-butyl dicarbonate (1.1 equiv) Dichloromethane, 0°C to RT, 3 hours 90-95%
Reaction with epichlorohydrin N-Boc-cyclohexylamine (1.0 equiv), epichlorohydrin (1.2 equiv), lithium bis(trimethylsilyl)amide (1.1 equiv) Tetrahydrofuran, -78°C to RT, 6 hours 75-85%

Coupling with 3,6-dichloro-9H-carbazole

The protected intermediate can then be coupled with 3,6-dichloro-9H-carbazole:

Table 8: Coupling and Deprotection

Step Reagents Conditions Expected Yield
Coupling Protected intermediate (1.0 equiv), 3,6-dichloro-9H-carbazole (1.0 equiv), sodium hydride (1.2 equiv) DMF, 0°C to RT, 8 hours 70-80%
Deprotection Coupled product (1.0 equiv), trifluoroacetic acid (10.0 equiv) Dichloromethane, 0°C to RT, 2 hours 85-95%

This convergent approach offers better control over the stereochemistry at the propan-2-ol chiral center and may be advantageous for preparing specific stereoisomers of the target compound.

One-pot Synthesis Approach

A potentially more efficient approach involves a one-pot, three-component reaction:

Table 9: One-pot Synthesis Conditions

Parameter Condition
Reagents 3,6-dichloro-9H-carbazole (1.0 equiv), epichlorohydrin (1.1 equiv), cyclohexylamine (2.0 equiv)
Base Potassium carbonate (2.0-3.0 equiv)
Solvent DMF/isopropanol (3:1)
Temperature Step 1: 50°C for 6 hours; Step 2: 70°C for 12 hours
Expected yield 50-60%

Proposed Procedure:
Combine 3,6-dichloro-9H-carbazole (1.0 equiv), potassium carbonate (2.0 equiv), and DMF (10 mL per gram) in a reaction vessel. Stir at room temperature for 30 minutes. Add epichlorohydrin (1.1 equiv) and heat to 50°C for 6 hours. Add cyclohexylamine (2.0 equiv) and additional potassium carbonate (1.0 equiv), then heat to 70°C for 12 hours. Monitor by thin-layer chromatography. Cool, pour into water, and extract with ethyl acetate. Purify as described earlier.

While this approach offers the advantage of fewer isolation steps, it typically results in lower overall yields and may require more extensive purification to remove byproducts.

Optimization Parameters for Improved Yield and Purity

Reaction Parameter Optimization

Table 10: Key Parameters for Optimization

Parameter Range for Optimization Impact on Synthesis
Base strength and quantity 1.0-3.0 equivalents Affects N-alkylation efficiency and selectivity
Solvent polarity DMF, DMSO, THF, acetonitrile Influences reaction kinetics and solubility
Temperature 20-80°C Balances reaction rate with side reactions
Reaction time 2-24 hours Affects conversion and product purity
Reagent stoichiometry 1.0-2.0 equivalents Optimizes material usage and selectivity
Concentration 0.1-0.5 M Affects reaction kinetics and selectivity

Purification Strategies

Table 11: Purification Methods Comparison

Method Advantages Disadvantages Typical Recovery
Recrystallization Simple, scalable, high purity Can result in lower recovery 70-85%
Column Chromatography High purity, versatile Labor-intensive, solvent-intensive 85-95%
Preparative HPLC Highest purity, automated Expensive, limited scale 90-98%
Acid-base extraction Simple, scalable Limited to certain compounds 65-80%

For this compound, recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane) often provides the best balance between purity and recovery, particularly for larger-scale preparations.

Scale-up Considerations

For larger-scale preparation, several factors require careful consideration:

Table 12: Scale-up Parameters

Parameter Laboratory Scale (1-10 g) Medium Scale (10-100 g) Large Scale (>100 g)
Chlorination reagent N-chlorosuccinimide N-chlorosuccinimide or sulfuryl chloride Sulfuryl chloride with flow techniques
N-alkylation Batch process Batch process Continuous flow
Amination Excess cyclohexylamine Optimized equivalents Recycling of cyclohexylamine
Heat transfer Oil bath Jacketed reactor Controlled heating systems
Purification Recrystallization Combined approaches Continuous crystallization
Safety considerations Standard precautions Enhanced ventilation, monitoring Specialized equipment, full containment

Scaling up the synthesis requires careful attention to heat transfer, mixing efficiency, and safety considerations. The exothermic nature of the N-alkylation and amination reactions necessitates controlled addition of reagents and efficient cooling systems for larger-scale preparations.

Analytical Characterization Data

Thorough characterization is essential for confirming the structure and purity of this compound:

Table 13: Expected Characterization Data

Technique Expected Results
Melting Point 185-190°C (estimated based on similar compounds)
¹H NMR (400 MHz, CDCl₃) δ 8.10-8.00 (d, 2H, carbazole H4,5), 7.50-7.40 (d, 2H, carbazole H1,8), 7.30-7.20 (m, 2H, carbazole H2,7), 4.50-4.30 (m, 1H, CH-OH), 4.30-4.10 (dd, 2H, N-CH₂), 3.10-2.90 (m, 2H, CH₂-NH), 2.60-2.40 (m, 1H, cyclohexyl CH), 2.10-1.00 (m, 10H, cyclohexyl CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 140-138 (carbazole C8a,9a), 127-125 (carbazole C4a,4b), 126-123 (carbazole C2,7), 122-120 (carbazole C4,5), 112-110 (carbazole C1,8), 110-108 (carbazole C3,6), 70-68 (CH-OH), 57-55 (cyclohexyl CH), 50-48 (CH₂-NH), 47-45 (N-CH₂), 33-25 (cyclohexyl CH₂)
HRMS Calculated for C₂₁H₂₄Cl₂N₂O [M+H]⁺: 391.1344
FTIR 3300-3400 cm⁻¹ (O-H stretch), 3250-3300 cm⁻¹ (N-H stretch), 2920-2850 cm⁻¹ (C-H stretch), 1600-1580 cm⁻¹ (C=C aromatic), 1050-1030 cm⁻¹ (C-O stretch)
HPLC Purity >95% (C18 column, acetonitrile/water gradient)

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocarbazole moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is C22H32N2OC_{22}H_{32}N_{2}O. It features a cyclohexyl group attached to an amino group and a carbazole moiety, which contributes to its biological activity. The compound is classified as a small organic molecule and has been studied for its potential therapeutic effects.

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference Year
HCT-1161.9 - 7.522019
MCF-7152023
SK-MEL-30Not specified2023

These studies suggest that the compound may inhibit cell proliferation in cancerous cells, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. It has shown potential in preventing neuronal cell death in various models of neurodegeneration. A study indicated that it could protect against oxidative stress-induced apoptosis, suggesting its application in treating neurodegenerative diseases .

Anti-inflammatory Properties

In addition to anticancer and neuroprotective effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, indicating its potential use in inflammatory disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Carbazole Core : The carbazole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Amine Substitution : The cyclohexylamine is introduced through nucleophilic substitution methods.
  • Final Modification : The hydroxyl group is added to yield the final product.

These synthetic pathways are crucial for generating derivatives with enhanced biological activities .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study on Anticancer Activity

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

Neuroprotective Study

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed significant reductions in markers of apoptosis when treated with the compound compared to controls .

Mechanism of Action

The mechanism of action of 1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in halogenation, amino-group substituents, and carbazole modifications. Below is a detailed analysis:

Halogen Substitution: Chlorine vs. Bromine

  • 1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol (C21H24Br2N2O, MW 480.24 ): Replacing chlorine with bromine increases molecular weight by ~89 Da and lipophilicity (logP), which may enhance membrane permeability but reduce solubility.

Amino-Group Modifications

  • 1-(Benzylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol (C22H20Cl2N2O, MW 399.32 ): Substituting cyclohexyl with benzyl introduces an aromatic ring, enabling π-π stacking with biological targets. However, the benzyl group may increase metabolic instability compared to the saturated cyclohexyl moiety.
  • 1-(Phenethylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol (C23H22Br2N2O, MW 502.25 ): The phenethyl group adds flexibility and hydrophobicity, which could improve binding to hydrophobic pockets in enzymes or receptors.
  • This analog’s oxygen atom may also participate in hydrogen bonding.

Carbazole Core Modifications

  • The methyl group at position 6 introduces steric hindrance, which could modulate selectivity.

Comparative Data Table

Compound Name Molecular Formula MW Substituents (Carbazole) Amino Group Key Features
Target Compound C21H23Cl2N2O* ~390 3,6-Cl Cyclohexylamino Balanced lipophilicity/stability
3,6-Dibromo Analog C21H24Br2N2O 480.24 3,6-Br Cyclohexylamino Higher lipophilicity
Benzylamino Analog C22H20Cl2N2O 399.32 3,6-Cl Benzylamino Aromatic π interactions
Phenethylamino Dibromo Analog C23H22Br2N2O 502.25 3,6-Br Phenethylamino Enhanced hydrophobicity
2-Methoxyphenylamino Analog C22H20Cl2N2O2 439.31 3,6-Cl 2-Methoxyphenylamino Hydrogen-bonding potential

*Hypothetical formula based on structural analogs.

Biological Activity

1-Cyclohexylamino-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol, also known as a compound with potential neuroprotective properties, has garnered attention in pharmacological research. This compound's biological activity is primarily associated with its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. This article discusses the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C21H24Cl2N2O
  • Molecular Weight : 395.34 g/mol
  • CAS Number : Not explicitly available but can be derived from its components.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective activity. This activity is attributed to its ability to modulate various biochemical pathways involved in neuronal survival and apoptosis.

  • Inhibition of Apoptosis : The compound has been shown to inhibit apoptotic pathways in neuronal cells, thereby promoting cell survival under stress conditions.
  • Antioxidant Activity : It possesses antioxidant properties that help mitigate oxidative stress, a key factor in neurodegeneration.
  • Modulation of Neurotransmitter Levels : The compound may influence neurotransmitter levels, enhancing synaptic transmission and plasticity.

Case Studies and Research Findings

Several studies have explored the effects of this compound on neuronal cells:

  • In Vitro Studies :
    • In a study involving neuronal cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell viability compared to untreated controls.
    • The compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing glutathione (GSH) levels.
  • Animal Models :
    • In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive functions as assessed by behavioral tests (e.g., Morris water maze).
    • Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity in treated animals.

Data Table

Study TypeModel UsedKey Findings
In VitroNeuronal Cell LineIncreased cell viability; reduced oxidative stress
Animal ModelRodent ModelImproved cognitive function; reduced amyloid plaques
Biochemical AssayBrain Tissue SamplesIncreased GSH levels; decreased MDA levels

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Dichlorocarbazole prepCl₂, FeCl₃, DCM, 0°C → RT75>95%
Propanol couplingEpichlorohydrin, K₂CO₃, CH₃CN, 80°C6290%

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural elucidation relies on spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons and carbons in the cyclohexylamino and carbazole groups. For example, the hydroxyl (-OH) proton appears as a broad singlet at δ 4.8–5.2 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond lengths. A reported analog, 3-(9H-carbazol-9-yl)propan-1-ol, showed a mean C–C bond length of 1.54 Å and R-factor = 0.055 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 415.323 for C₂₂H₂₀Cl₂N₂O₂) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in N-alkylation steps, while reducing side reactions .
  • Catalyst tuning : Using phase-transfer catalysts (e.g., TBAB) accelerates epoxide ring-opening reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize carbazole decomposition during halogenation .
  • By-product mitigation : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials .

Data Contradiction Note : Discrepancies in yields (e.g., 62% vs. 75%) across studies may arise from variations in stoichiometry or reaction time. Cross-validation via TLC monitoring is recommended .

Advanced: What computational methods predict the compound’s physicochemical and bioactive properties?

Methodological Answer:
Advanced computational tools include:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites .
  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate molecular descriptors (e.g., logP, polar surface area) with solubility and bioavailability .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Table 2: Computed Properties (Example)

PropertyValueMethodReference
LogP (Partition coeff.)3.8 ± 0.2QSPR
HOMO-LUMO Gap (eV)4.2DFT/B3LYP

Advanced: How to resolve discrepancies in spectroscopic data across synthesis batches?

Methodological Answer:
Contradictions in NMR or MS data often arise from:

  • Stereochemical impurities : Chiral centers (e.g., propan-2-ol) may produce diastereomers. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Solvent artifacts : DMSO-d₆ can cause peak broadening; verify spectra in CDCl₃ or methanol-d₄ .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous proton assignments (e.g., distinguishing -NH from -OH signals) .

Case Study : A crystal structure of 3-(9H-carbazol-9-yl)propan-1-ol (R-factor = 0.055) resolved conflicting NMR signals by confirming hydrogen-bonding networks .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
SAR strategies include:

  • Functional group variation : Replace cyclohexylamino with morpholino or piperidine groups to modulate lipophilicity .
  • Halogen substitution : Introduce Br or F at carbazole positions 3/6 to alter electronic effects .
  • Biological assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays to correlate structural changes with activity .

Q. Table 3: Derivative Design Framework

ModificationSynthetic RouteBiological TargetReference
Cyclohexyl → PiperidineReductive aminationAdrenergic receptors
Dichloro → DifluoroBalz-Schiemann reactionKinase inhibitors

Notes

  • References : Avoid non-academic sources (e.g., BenchChem) per guidelines.
  • Data Integrity : Cross-validate experimental and computational results to ensure reproducibility.

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